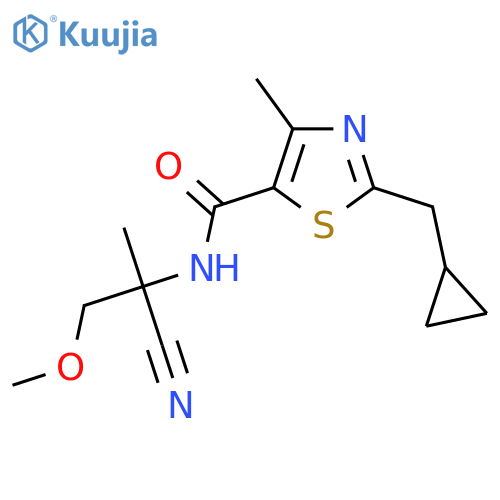Cas no 2224386-69-8 (N-(1-cyano-2-methoxy-1-methylethyl)-2-(cyclopropylmethyl)-4-methyl-1,3-thiazole-5-carboxamide)

2224386-69-8 structure
商品名:N-(1-cyano-2-methoxy-1-methylethyl)-2-(cyclopropylmethyl)-4-methyl-1,3-thiazole-5-carboxamide
N-(1-cyano-2-methoxy-1-methylethyl)-2-(cyclopropylmethyl)-4-methyl-1,3-thiazole-5-carboxamide 化学的及び物理的性質
名前と識別子
-
- 2224386-69-8
- N-(1-cyano-2-methoxy-1-methylethyl)-2-(cyclopropylmethyl)-4-methyl-1,3-thiazole-5-carboxamide
- N-(2-Cyano-1-methoxypropan-2-yl)-2-(cyclopropylmethyl)-4-methyl-1,3-thiazole-5-carboxamide
- Z1832757543
- EN300-6624669
- AKOS033607280
-
- インチ: 1S/C14H19N3O2S/c1-9-12(20-11(16-9)6-10-4-5-10)13(18)17-14(2,7-15)8-19-3/h10H,4-6,8H2,1-3H3,(H,17,18)
- InChIKey: LVQFFFAQVKRBOB-UHFFFAOYSA-N
- ほほえんだ: S1C(C(NC(C#N)(C)COC)=O)=C(C)N=C1CC1CC1
計算された属性
- せいみつぶんしりょう: 293.11979803g/mol
- どういたいしつりょう: 293.11979803g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 20
- 回転可能化学結合数: 6
- 複雑さ: 418
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 103Ų
N-(1-cyano-2-methoxy-1-methylethyl)-2-(cyclopropylmethyl)-4-methyl-1,3-thiazole-5-carboxamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6624669-1.0g |
N-(1-cyano-2-methoxy-1-methylethyl)-2-(cyclopropylmethyl)-4-methyl-1,3-thiazole-5-carboxamide |
2224386-69-8 | 1g |
$0.0 | 2023-04-26 | ||
| Enamine | EN300-6624669-0.05g |
N-(1-cyano-2-methoxy-1-methylethyl)-2-(cyclopropylmethyl)-4-methyl-1,3-thiazole-5-carboxamide |
2224386-69-8 | 95.0% | 0.05g |
$212.0 | 2025-03-13 |
N-(1-cyano-2-methoxy-1-methylethyl)-2-(cyclopropylmethyl)-4-methyl-1,3-thiazole-5-carboxamide 関連文献
-
D. Pla,M. Salleras,A. Morata,I. Garbayo,M. Gerbolés,N. Sabaté,N. J. Divins,A. Casanovas,J. Llorca,A. Tarancón Lab Chip, 2016,16, 2900-2910
-
Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914
-
Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329
-
Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934
2224386-69-8 (N-(1-cyano-2-methoxy-1-methylethyl)-2-(cyclopropylmethyl)-4-methyl-1,3-thiazole-5-carboxamide) 関連製品
- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)
- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)
- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)
- 1227270-50-9(5-Bromo-1H-indazol-6-ol)
- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)
- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)
- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)
- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)
- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)
- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)
推奨される供給者
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量